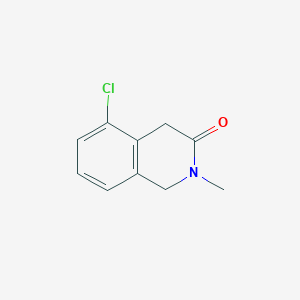

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXXLOXFXBICG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have significant biological activities.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.

Medicine: Explored for its potential use in treating neurodegenerative disorders and as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroisoquinolinone Derivatives

5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one Hydrochloride

- Molecular Formula : C₉H₁₁ClN₂O

- Substituents: An amino (-NH₂) group at position 3.

- Key Differences: The amino group introduces strong electron-donating properties, enhancing reactivity in nucleophilic reactions compared to the electron-withdrawing chlorine in the target compound. This substitution likely increases solubility in polar solvents.

5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one

- Molecular Formula: C₂₁H₁₉ClFNO₂

- Structure: Combines a cyclohexenone ring with a tetrahydroisoquinolinyl substituent and halogenated aryl groups.

- No specific applications are noted .

Chloro-Methyl Substituted Heterocycles: Isothiazolinones

Although structurally distinct from tetrahydroisoquinolinones, chloro-methyl substituted isothiazolinones like 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) are relevant for comparative analysis due to shared substituents and documented industrial applications.

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

- Molecular Formula: C₄H₄ClNOS

- Structure: An isothiazolinone ring with chlorine and methyl groups at positions 5 and 2, respectively.

- Applications : Widely used as a biocide in industrial and consumer products (e.g., coatings, cosmetics) due to its antimicrobial efficacy. Often formulated in a 3:1 ratio with 2-methyl-4-isothiazolin-3-one (MIT) .

- Toxicity : Associated with pulmonary fibrosis, epithelial-mesenchymal transition, and allergic reactions in humans, as demonstrated in 3D alveolar models .

- Regulatory Status : Subject to strict concentration limits (e.g., < 50 ppm in mixtures) due to health risks .

Comparative Data Table

Key Findings and Insights

Structural Influence on Activity: Chlorine and methyl groups enhance lipophilicity and stability in both tetrahydroisoquinolinones and isothiazolinones. In CMIT, these groups are critical for disrupting microbial membranes . Amino groups in tetrahydroisoquinolinones (e.g., ) may improve solubility but reduce metabolic stability compared to halogenated analogs.

Application Divergence: Tetrahydroisoquinolinones are primarily explored in medicinal chemistry, whereas isothiazolinones dominate industrial biocidal applications.

Toxicity Considerations: CMIT’s toxicity underscores the importance of substituent positioning; similar chloro-methyl motifs in tetrahydroisoquinolinones warrant careful toxicological evaluation if intended for pharmacological use.

Biological Activity

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (CAS Number: 1392491-60-9) is a heterocyclic compound belonging to the isoquinoline family. This compound has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is synthesized through cyclization reactions involving appropriate precursors. One common method includes reacting 2-methyl-1,2,3,4-tetrahydroisoquinoline with chlorinating agents like thionyl chloride or phosphorus pentachloride in inert solvents such as dichloromethane at low temperatures to enhance yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClNO |

| Molecular Weight | 195.65 g/mol |

| IUPAC Name | 5-chloro-2-methyl-1,4-dihydroisoquinolin-3-one |

| InChI | InChI=1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate the activity of specific enzymes and receptors involved in neurotransmitter biosynthesis and signaling pathways. For example, it may inhibit certain enzymes that play a role in the synthesis of neurotransmitters like serotonin and dopamine .

Neuropharmacological Effects

Research indicates that this compound exhibits significant affinity for serotonin receptors, particularly the 5-HT7 receptor. A study reported that a derivative of this compound demonstrated a binding affinity () of 0.5 nM to the 5-HT7 receptor, suggesting its potential as a selective pharmacological tool for neuropsychiatric disorders .

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains; however, detailed quantitative analyses are needed to establish its efficacy and mechanism against specific pathogens.

Study on Neurotransmitter Modulation

A notable case study explored the effects of this compound on neurotransmitter levels in animal models. The results indicated that administration led to increased levels of serotonin and dopamine in the brain, which correlated with improved behavioral outcomes in tests for anxiety and depression-like symptoms .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. Further research is required to elucidate the exact mechanisms by which it exerts its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, and how are reaction conditions optimized?

- Methodology : Synthesis often involves Pummerer-type cyclization of sulfoxide precursors. For example, starting from substituted benzaldehydes and methylamine derivatives, cyclization is achieved using reagents like LiAlH₄ and SOCl₂ under anhydrous conditions. Optimization focuses on solvent choice (e.g., THF or CHCl₃), temperature control (room temperature to reflux), and stoichiometric ratios to maximize yield .

- Key Data : Typical yields range from 73% to 89% after recrystallization (e.g., ethyl acetate-hexane systems) .

Q. How is structural characterization of this compound performed, particularly for confirming stereochemistry?

- Methodology :

- X-ray crystallography : SHELXL (for refinement) and ORTEP-III (for visualization) are used to resolve crystal structures. Hydrogen bonding and π-π interactions are analyzed to confirm stereochemical assignments .

- Spectroscopy : ¹H and ¹³C NMR (300–500 MHz in CDCl₃) identify methyl groups (δ 3.0–3.1 ppm) and ketone moieties (δ 169–170 ppm). IR spectroscopy confirms carbonyl stretches (1625–1615 cm⁻¹) .

Q. What biological assays are typically used to evaluate the pharmacological potential of this compound?

- Methodology :

- In vitro assays : Receptor-binding studies (e.g., GPCR targets) using radioligand displacement.

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination via fluorometric or colorimetric methods.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa or HEK293) to assess viability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?

- Methodology :

- Multi-technique validation : Cross-validate NMR assignments with X-ray crystallography. For example, discrepancies in methyl group chemical shifts may arise from dynamic effects in solution, resolved via variable-temperature NMR or DFT calculations .

- Crystallographic software : Use SHELXL for refining disorder models in crystal structures, particularly for flexible substituents .

Q. What strategies optimize enantioselective synthesis of 5-chloro-2-methyltetrahydroisoquinolinone derivatives?

- Methodology :

- Chiral auxiliaries : Use (S)-proline or Evans’ oxazolidinones to induce asymmetry during cyclization.

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation or cycloaddition steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact biological activity and metabolic stability?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 7-hydroxy-6-methoxy derivatives) and compare activity in receptor-binding assays.

- Metabolic profiling : Use liver microsomes (human/rat) to assess oxidative stability via LC-MS. Chloro substituents often enhance metabolic resistance compared to methoxy groups .

Q. What computational tools predict reaction pathways for novel derivatives of this scaffold?

- Methodology :

- Retrosynthetic analysis : Tools like Synthia or ChemDraw Identify disconnections for complex analogs.

- DFT calculations : Gaussian or ORCA software models transition states for cyclization steps, predicting regioselectivity and energy barriers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Pummerer-type cyclization?

- Analysis : Variability (e.g., 73% vs. 89%) arises from differences in purification (column chromatography vs. recrystallization) and solvent purity. Reproduce conditions rigorously, including inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Why do crystallographic and solution-phase structures sometimes show conformational differences?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.